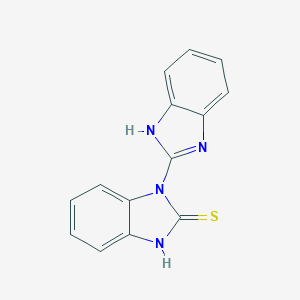
1,2'-bis(1H-benzimidazole)-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2'-bis(1H-benzimidazole)-2-thiol, also known as BBIT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBIT is a heterocyclic compound that contains two benzimidazole rings and a thiol group. It has a molecular formula of C13H10N4S and a molecular weight of 270.31 g/mol. BBIT is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wirkmechanismus
The exact mechanism of action of 1,2'-bis(1H-benzimidazole)-2-thiol is not fully understood. However, it has been proposed that 1,2'-bis(1H-benzimidazole)-2-thiol exerts its antimicrobial and antitumor activity by inhibiting the activity of enzymes such as DNA topoisomerase and DNA gyrase. 1,2'-bis(1H-benzimidazole)-2-thiol has also been reported to interact with cellular proteins and disrupt their normal function, leading to cell death.
Biochemical and Physiological Effects:
1,2'-bis(1H-benzimidazole)-2-thiol has been reported to exhibit excellent antimicrobial activity against various bacteria and fungi. It has also been shown to possess antitumor activity against various cancer cell lines. 1,2'-bis(1H-benzimidazole)-2-thiol has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,2'-bis(1H-benzimidazole)-2-thiol has also been reported to exhibit antioxidant activity and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1,2'-bis(1H-benzimidazole)-2-thiol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1,2'-bis(1H-benzimidazole)-2-thiol is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 1,2'-bis(1H-benzimidazole)-2-thiol has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. 1,2'-bis(1H-benzimidazole)-2-thiol can also be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 1,2'-bis(1H-benzimidazole)-2-thiol. One potential application of 1,2'-bis(1H-benzimidazole)-2-thiol is in the development of new antimicrobial agents. 1,2'-bis(1H-benzimidazole)-2-thiol has been shown to exhibit excellent antimicrobial activity against various bacteria and fungi, and further research could lead to the development of new drugs to combat antibiotic-resistant infections. Another potential application of 1,2'-bis(1H-benzimidazole)-2-thiol is in the development of new antitumor agents. 1,2'-bis(1H-benzimidazole)-2-thiol has been shown to possess antitumor activity against various cancer cell lines, and further research could lead to the development of new drugs to treat cancer. Additionally, 1,2'-bis(1H-benzimidazole)-2-thiol could be used as a starting material for the synthesis of new heterocyclic compounds with potential applications in various fields.
Synthesemethoden
1,2'-bis(1H-benzimidazole)-2-thiol can be synthesized through a simple one-pot reaction between o-phenylenediamine and carbon disulfide in the presence of a base such as potassium hydroxide. The reaction yields 1,2'-bis(1H-benzimidazole)-2-thiol as a white crystalline solid. The synthesis of 1,2'-bis(1H-benzimidazole)-2-thiol is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
1,2'-bis(1H-benzimidazole)-2-thiol has been extensively studied for its potential applications in various fields such as material science, medicinal chemistry, and biochemistry. 1,2'-bis(1H-benzimidazole)-2-thiol has been reported to exhibit excellent antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. It has also been shown to possess antitumor activity against various cancer cell lines. 1,2'-bis(1H-benzimidazole)-2-thiol has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
Produktname |
1,2'-bis(1H-benzimidazole)-2-thiol |
|---|---|
Molekularformel |
C14H10N4S |
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C14H10N4S/c19-14-17-11-7-3-4-8-12(11)18(14)13-15-9-5-1-2-6-10(9)16-13/h1-8H,(H,15,16)(H,17,19) |
InChI-Schlüssel |
NMBPCOFHJSUBLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4NC3=S |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C4=CC=CC=C4NC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267906.png)
![10-(4-chlorophenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267907.png)
![10-(4-chlorophenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267908.png)
![8-(3-bromophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267909.png)
![8-(4-tert-butylphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267913.png)
![10-(4-bromophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267914.png)
![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267915.png)
![10-(4-bromophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267916.png)
![10-(4-bromophenyl)-8-(4-hydroxy-3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267918.png)
![methyl 4-[10-(4-bromophenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267919.png)
![10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267920.png)
![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)